molecular formula C7H15N2O4P B1256851 1,3-Dimethylimidazolium Dimethyl Phosphate CAS No. 654058-04-5

1,3-Dimethylimidazolium Dimethyl Phosphate

Cat. No.: B1256851
CAS No.: 654058-04-5
M. Wt: 222.18 g/mol
InChI Key: GSGLHYXFTXGIAQ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

1,3-Dimethylimidazolium Dimethyl Phosphate is an imidazolium-based phosphoric ionic liquid . It is primarily used as a catalyst and a solvent in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating chemical reactions. For instance, it can be used for the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate via Knoevenagel condensation . The compound’s ionic nature and its ability to donate and accept protons make it an effective catalyst .

Biochemical Pathways

This compound is involved in the enzymatic saccharification of sugarcane bagasse, a process that yields glucose and xylose . This process is part of the larger biochemical pathway of bioethanol production from plant biomass .

Pharmacokinetics

As an ionic liquid, it is known to have high thermal and hydrolytic stability .

Result of Action

The result of the action of this compound is the facilitation of chemical reactions. For example, it aids in the production of ethyl 2-cyano-3-phenylpropenoate . It also helps in the enzymatic breakdown of sugarcane bagasse into glucose and xylose, which can be further processed into bioethanol .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of water or other solvents . Its high thermal and hydrolytic stability make it suitable for use in a variety of conditions . Furthermore, its effectiveness as a catalyst can be enhanced in certain solvent environments .

Biochemical Analysis

Biochemical Properties

1,3-Dimethylimidazolium Dimethyl Phosphate plays a crucial role in biochemical reactions, particularly as a catalyst and solvent. It interacts with various enzymes and proteins, facilitating reactions such as the Knoevenagel condensation. This compound is also involved in the enzymatic saccharification of sugarcane bagasse, yielding glucose and xylose . The interactions between this compound and biomolecules are primarily catalytic, enhancing the efficiency of biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the enzymatic hydrolysis of biomass, leading to the production of bioethanol . The compound’s impact on cell function is significant, as it enhances the efficiency of biochemical reactions within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, such as the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate . The compound’s ability to facilitate these reactions is due to its unique molecular structure, which allows it to interact effectively with enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under various conditions, but its activity may degrade over extended periods. Long-term studies have shown that it maintains its catalytic properties, although there may be some reduction in efficiency over time . The stability and degradation of this compound are crucial factors in its application in biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures . Understanding the dosage effects is essential for optimizing the use of this compound in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the enzymatic saccharification of biomass, leading to the production of glucose and xylose . The compound’s involvement in these pathways highlights its importance in metabolic processes and its potential for biofuel production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its catalytic effects . The transport and distribution of this compound are critical for its effectiveness in biochemical applications.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it performs its catalytic functions. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its activity and function . The subcellular localization of this compound is essential for its role in biochemical processes.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylimidazolium Dimethyl Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolium compounds .

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 1,3-Dimethylimidazolium Dimethyl Phosphate is unique due to its specific combination of thermal stability, low volatility, and ability to act as both a solvent and catalyst. Compared to similar compounds, it offers distinct advantages in terms of its application in biomass pretreatment and its thermodynamic properties in industrial applications .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGLHYXFTXGIAQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.COP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047970
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654058-04-5
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethylimidazolium dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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